molecular formula C11H12N2O2S B12213322 6,7-Dimethoxy-4-(methylsulfanyl)quinazoline

6,7-Dimethoxy-4-(methylsulfanyl)quinazoline

Cat. No.: B12213322
M. Wt: 236.29 g/mol
InChI Key: YHBIYCSSHXPEJY-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-(methylsulfanyl)quinazoline is a heterocyclic aromatic compound belonging to the quinazoline family. Quinazolines are known for their diverse pharmacological activities, including anti-tumor, anti-viral, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-(methylsulfanyl)quinazoline typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-(methylsulfanyl)quinazoline undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products

Scientific Research Applications

6,7-Dimethoxy-4-(methylsulfanyl)quinazoline has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-4-(methylsulfanyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methylsulfanyl group contributes to its unique reactivity and biological activity, distinguishing it from other quinazoline derivatives .

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

6,7-dimethoxy-4-methylsulfanylquinazoline

InChI

InChI=1S/C11H12N2O2S/c1-14-9-4-7-8(5-10(9)15-2)12-6-13-11(7)16-3/h4-6H,1-3H3

InChI Key

YHBIYCSSHXPEJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)SC)OC

Origin of Product

United States

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